2,2-Dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis may be employed to optimize production .
Chemical Reactions Analysis
Types of Reactions
2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, esters, and amides. These products have various applications in different fields of research and industry .
Scientific Research Applications
2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid include:
Hexahydrobenzo[c]thiophene derivatives: These compounds share a similar core structure but differ in their functional groups and substitutions.
Benzothiophene-2,2-dioxide derivatives: These compounds have similar oxidation states and functional groups but may vary in their ring size and substituents.
Uniqueness
The uniqueness of 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14O4S |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2,2-dioxo-3,4,5,6,7,7a-hexahydro-1H-2-benzothiophene-3a-carboxylic acid |
InChI |
InChI=1S/C9H14O4S/c10-8(11)9-4-2-1-3-7(9)5-14(12,13)6-9/h7H,1-6H2,(H,10,11) |
InChI Key |
NTSMDQKZPFSZST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CS(=O)(=O)CC2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.